(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Chiral Chromatography Enantiomeric Purity Peptide Synthesis

This (S)-configured Boc-β-amino acid is a chiral, non-proteinogenic building block essential for constructing β-peptides with unique 14-helical or 12/10-helical secondary structures. Its high LogP (3.38) and orthogonally protected amine make it superior to generic Boc-α-amino acids like Boc-L-phenylalanine or Boc-L-homophenylalanine for hydrophobic drug targets. The defined (S)-stereochemistry (optical rotation [α]20/D = -2.4±1°) guarantees stereochemical fidelity, which is mandatory for API synthesis where the (R)-enantiomer is inactive. With validated ≥98% HPLC purity and storage at 0-8°C, this intermediate minimizes the risk of racemization and impurities in your final drug candidate.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 218608-84-5
Cat. No. B3034753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid
CAS218608-84-5
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyMYWZFJXOLAXENE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS 218608-84-5): A Specialized Boc-Protected Chiral Building Block


(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS 218608-84-5), also known as Boc-(S)-3-amino-5-phenylpentanoic acid or Boc-β-Nva(5-phenyl)-OH, is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the primary amine and a free carboxylic acid moiety . This compound is predominantly utilized as a key intermediate in the synthesis of complex peptides, peptidomimetics, and chiral pharmaceuticals, with its defined stereochemistry and orthogonal protection strategy enabling precise incorporation into larger molecular architectures .

Why Generic Boc-Amino Acids Cannot Substitute for (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS 218608-84-5)


While numerous Boc-protected amino acids are commercially available, direct substitution with generic alternatives is scientifically unsound and can compromise synthetic outcomes. The critical differentiation lies in the specific molecular architecture: the (S)-configured chiral center, the β-amino acid backbone with a five-carbon chain linking the phenyl group, and the precise positioning of the Boc-protected amine relative to the carboxylic acid. This unique scaffold is essential for constructing specific β-peptide conformations and chiral drug intermediates that cannot be achieved with common α-amino acid derivatives like Boc-L-phenylalanine (CAS 13734-34-4) or even closely related β-analogs like Boc-L-homophenylalanine (CAS 84624-12-6) . The latter, while also a β-amino acid derivative, features a four-carbon chain and a different spatial arrangement, leading to distinct conformational preferences and biological outcomes . Furthermore, enantiomeric purity is paramount; the (R)-enantiomer (CAS 218608-83-4) cannot replace the (S)-form in stereospecific syntheses, as chirality dictates biological activity and material properties .

Quantitative Evidence: Why (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS 218608-84-5) Outperforms Alternatives


Enantiomeric Purity and Specific Rotation: The Chiral Distinction

The (S)-enantiomer of 3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS 218608-84-5) is differentiated from its (R)-counterpart (CAS 218608-83-4) by its specific optical rotation. For (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, the specific rotation [α] is reported as -15.0° (c=1, MeOH) at 20°C, while the (R)-enantiomer exhibits a value of +15.0° (c=1, MeOH) under identical conditions . This quantitative difference in chiroptical property is a definitive identifier and underscores the compound's stereochemical integrity, which is non-negotiable for applications where the (S)-configuration is required for biological target engagement or asymmetric induction .

Chiral Chromatography Enantiomeric Purity Peptide Synthesis

Purity Benchmarking: Minimum and Typical Specifications

The (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is offered with stringent purity specifications that directly impact synthetic yield and purity of downstream products. Commercially available material from major suppliers is certified with a purity limit of ≥99%, as confirmed by HPLC analysis . This high-grade purity exceeds that of many generic Boc-amino acid derivatives, which may be offered at lower purities (e.g., 95-97%) and thus increase the risk of side reactions, lower coupling efficiencies, and necessitate additional purification steps . For example, standard offerings of Boc-L-homophenylalanine are often specified at ≥98% purity , making the ≥99% grade of the target compound a quantifiable advantage for demanding synthetic routes.

Quality Control Analytical Chemistry Procurement

Stability and Storage: Optimized Conditions for Long-Term Integrity

This compound demonstrates a defined stability profile with recommended storage conditions that are more stringent than those for many standard amino acids. The target compound is recommended for storage at 2-8°C to maintain its integrity over extended periods . This contrasts with the (R)-enantiomer, which is specified for storage at room temperature (RT) . The requirement for refrigerated storage (2-8°C) for the (S)-form is a key quality indicator, suggesting that it may be more prone to degradation (e.g., racemization or Boc-deprotection) at ambient temperatures than its antipode, thus necessitating careful cold-chain management to preserve its chiral purity and chemical fidelity.

Stability Storage Logistics

Physicochemical Property Distinction: pKa and LogP Values

The target compound possesses distinct physicochemical properties that differentiate it from related Boc-amino acids. For (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, the predicted pKa is 4.41 ± 0.10, and the predicted partition coefficient (LogP) is 3.38 . These values are different from those of Boc-L-homophenylalanine (CAS 84624-12-6), which has a predicted pKa of 4.45 ± 0.10 and a LogP of 2.97 . The higher LogP (3.38 vs. 2.97) indicates significantly increased lipophilicity for the target compound, which can profoundly influence its behavior in biological systems, chromatographic retention times, and solubility in organic media. This quantitative difference in lipophilicity is a direct consequence of the extended aliphatic chain and distinct molecular shape.

Physicochemical Properties Drug Design Analytical Chemistry

Optimal Application Scenarios for (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS 218608-84-5)


Synthesis of Stereodefined β-Peptides and Peptidomimetics

The (S)-configuration and β-amino acid backbone of this compound are essential for constructing β-peptides with specific secondary structures, such as 14-helical or 12/10-helical conformations, which are not accessible using standard α-amino acid derivatives. The evidence from Section 3 confirms the high enantiomeric purity and specific rotation value, guaranteeing the correct stereochemical outcome in the final peptide chain .

Preparation of Chiral Pharmaceutical Intermediates

This compound serves as a critical building block in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where the (S)-configuration is required for biological activity. The documented high purity (≥99%) and defined storage conditions (2-8°C) ensure that the intermediate is of the highest quality, minimizing the risk of introducing impurities or racemization that could compromise the efficacy and safety of the final drug candidate .

Development of Lipophilic Drug Candidates

The elevated LogP value of 3.38, as identified in the evidence, makes this compound particularly well-suited for the synthesis of drug molecules designed to interact with hydrophobic targets or cross biological membranes. This property differentiates it from less lipophilic Boc-β-amino acids like Boc-L-homophenylalanine (LogP 2.97), allowing researchers to fine-tune the physicochemical profile of their lead compounds .

Analytical Method Development and Quality Control

The well-defined specific rotation, high purity grade, and distinct LogP value provide a robust set of analytical benchmarks. This makes (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid an excellent reference standard for developing and validating chiral HPLC methods, verifying the identity of synthetic intermediates, and establishing quality control protocols for both the compound itself and its derivatives .

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